2-Methoxy-8-vinyl-quinoxaline is an organic compound belonging to the quinoxaline family, characterized by its unique structure and potential applications in various scientific fields. The compound has the molecular formula and a molecular weight of 186.21 g/mol. It is recognized for its structural features that include a methoxy group and a vinyl group, which contribute to its chemical reactivity and biological activity.
This compound can be sourced from various chemical suppliers and research laboratories specializing in organic synthesis. Its purity typically reaches around 95%, making it suitable for research applications.
The synthesis of 2-Methoxy-8-vinyl-quinoxaline can be achieved through several methods:
The choice of synthesis method can significantly impact the yield and purity of 2-Methoxy-8-vinyl-quinoxaline. For example, using reflux conditions in acetic acid can lead to moderate to high yields without the need for extensive purification processes .
The molecular structure of 2-Methoxy-8-vinyl-quinoxaline features:
The structural formula can be represented as follows:
Key structural data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 8-Ethenyl-2-methoxyquinoxaline |
Canonical SMILES | COC1=NC2=C(C=CC=C2N=C1)C=C |
2-Methoxy-8-vinyl-quinoxaline participates in various chemical reactions due to its reactive functional groups:
The reactivity of this compound can be tailored by modifying the substituents on the quinoxaline core, affecting its electronic properties and biological activity .
The mechanism of action for compounds like 2-Methoxy-8-vinyl-quinoxaline often involves interaction with biological targets such as enzymes or receptors. The electron-rich nature of the methoxy group can facilitate binding interactions with target proteins.
Research indicates that modifications to the quinoxaline structure can enhance its inhibitory effects against specific cancer cell lines, suggesting a potential mechanism involving interference with cellular signaling pathways .
Key physical properties include:
Chemical properties involve:
Relevant data indicates that the compound exhibits solvatochromic behavior, which may be exploited in applications requiring specific electronic properties .
2-Methoxy-8-vinyl-quinoxaline has several promising applications:
Quinoxaline, a bicyclic heterocycle formed by fused benzene and pyrazine rings, has evolved from a synthetic curiosity to a privileged scaffold in drug discovery. Its molecular formula (C₈H₆N₂) and planar aromatic structure enable diverse non-covalent interactions with biological targets [1] [3]. Early medicinal applications emerged in the 1960s with the discovery of natural antibiotics echinomycin and triostin A, which contain quinoxaline-2-carboxylic acid moieties. These compounds function as bisintercalators, inserting their quinoxaline units adjacent to cytosine-guanine (C-G) base pairs in DNA, thereby inhibiting transcription [1] [5]. This mechanism highlighted the scaffold’s capacity for nucleic acid targeting and spurred synthetic campaigns to optimize anticancer activity.
By the 1990s, research expanded into kinase inhibition and antiviral applications. S-2720, a quinoxaline derivative identified as a potent HIV-1 reverse transcriptase inhibitor, demonstrated IC₅₀ values in the nanomolar range, though clinical development was limited by pharmacokinetic challenges [7]. The 2000s witnessed diversification into kinase-targeted oncology agents, exemplified by AG-1295 (tyrosine kinase inhibitor) and XL-147 (PI3K inhibitor), which advanced to clinical trials for solid tumors [1] [8]. Recent innovations include histone deacetylase (HDAC) inhibitors incorporating quinoxaline caps, such as compound 6c (IC₅₀ = 1.39–3.46 µM against HDAC isoforms), which induces G0/G1 cell cycle arrest in liver cancer models [4].
Table 1: Historical Milestones in Quinoxaline-Based Drug Development
Era | Key Compounds | Therapeutic Area | Mechanism of Action |
---|---|---|---|
1960s | Echinomycin, Triostin A | Antibacterial/Anticancer | DNA bisintercalation |
1990s | S-2720 | Antiviral | HIV-1 reverse transcriptase inhibition |
2000s | AG-1295, XL-147 | Anticancer | Tyrosine kinase/PI3K inhibition |
2010–Present | HDAC inhibitor 6c | Anticancer | HDAC1/4/6 inhibition, apoptosis induction |
Structural versatility underpins this evolution: Quinoxaline’s α-positions (C2/C3) and benzo-fused ring (C5–C8) tolerate modular substitutions, enabling precise tuning of electronic properties, lipophilicity, and steric bulk. For instance, electron-withdrawing groups at C6/C7 enhance DNA intercalation, while hydrophilic substituents at C2 improve aqueous solubility for kinase inhibitors [3] [5].
The integration of methoxy (–OCH₃) and vinyl (–CH=CH₂) groups into heterocycles like quinoxaline profoundly influences bioactivity through electronic, steric, and metabolic mechanisms.
Methoxy Group Effects:
Vinyl Group Effects:
Table 2: Electronic and Steric Parameters of Key Substituents
Substituent | Hammett Constant (σₚ) | van der Waals Volume (ų) | Electronic Effect | Key Biological Roles |
---|---|---|---|---|
Methoxy | -0.27 | ~25 | +M (electron-donating) | Hydrogen bonding, metabolic stability, conformational control |
Vinyl | -0.16 | ~28 | +I (electron-donating) | π-Stacking, synthetic diversification, steric accessibility |
The strategic placement of these groups on quinoxaline is critical:
This synergy positions 2-methoxy-8-vinyl-quinoxaline as a versatile pharmacophore for targeting sterically constrained biological niches (e.g., kinase allosteric pockets or viral protease clefts) while retaining synthetic flexibility for further optimization [1] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3